4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester 4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687514
InChI: InChI=1S/C17H23NO4/c1-17(2)12-18(9-8-14(17)10-15(19)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,20)
SMILES: CC1(CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13687514

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name 2-(3,3-dimethyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid
Standard InChI InChI=1S/C17H23NO4/c1-17(2)12-18(9-8-14(17)10-15(19)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,20)
Standard InChI Key HLYAPRZYJKHXTN-UHFFFAOYSA-N
SMILES CC1(CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CC1(CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a six-membered piperidine ring, a saturated heterocycle with one nitrogen atom. At the 3,3-positions, two methyl groups introduce steric hindrance, influencing conformational flexibility and reactivity. The 4-position bears a carboxymethyl group (–CH₂COOH), while the 1-position is functionalized with a benzyl ester (–COOCH₂C₆H₅) . This combination of hydrophobic (dimethyl, benzyl) and hydrophilic (carboxylic acid) groups confers amphiphilic properties, critical for solubility and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₃NO₄
Molecular Weight305.4 g/mol
IUPAC Name2-(3,3-dimethyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid
SMILES NotationCC1(CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.2–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid proton (δ 12.1 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1705 cm⁻¹ (carboxylic acid C=O), confirming the coexistence of both functional groups . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 305.4, consistent with the molecular weight .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with 3,3-dimethylpiperidin-4-one, which undergoes sequential functionalization:

  • Protection of the Piperidine Nitrogen: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine, yielding 1-benzyloxycarbonyl-3,3-dimethylpiperidin-4-one .

  • Carboxymethylation: A nucleophilic acyl substitution introduces the carboxymethyl group at the 4-position. This step employs bromoacetic acid under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

  • Esterification: The carboxylic acid is esterified with benzyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Cbz ProtectionCbz-Cl, Et₃N, CH₂Cl₂, 0°C→RT85
CarboxymethylationBromoacetic acid, K₂CO₃, DMF, 80°C72
BenzylationBenzyl alcohol, H₂SO₄, reflux68

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity (>95%) is verified via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Chemical Reactivity and Derivatives

Functional Group Transformations

The benzyl ester and carboxylic acid groups enable divergent reactivity:

  • Ester Hydrolysis: Treatment with aqueous NaOH or LiOH cleaves the benzyl ester to regenerate the carboxylic acid, a reaction pivotal in prodrug activation .

  • Amide Formation: Coupling agents like HATU facilitate amide bond formation with amines, yielding derivatives for pharmacological screening .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, exposing the secondary amine for further modifications .

Stability and Degradation

The compound exhibits stability in anhydrous organic solvents (e.g., DMSO, THF) but undergoes hydrolysis in aqueous acidic or basic conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber glass under nitrogen .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The molecule serves as a precursor to neuromodulatory agents. For instance, its piperidine core mimics tropane alkaloids, which interact with dopamine and serotonin transporters. Derivatives bearing fluorinated benzyl groups show promise as κ-opioid receptor antagonists in preclinical pain models .

Prodrug Development

The benzyl ester acts as a lipophilic prodrug moiety, enhancing blood-brain barrier permeability. In vivo studies in rodents demonstrate that ester hydrolysis releases the active carboxylic acid in the central nervous system, prolonging therapeutic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator